1-Palmitoyl-sn-glycerol 3-phosphate

LPA Receptor Pharmacology GPCR Signaling Calcium Mobilization Assay

Choose 1-Palmitoyl-sn-glycerol 3-phosphate (16:0 LPA) for its unique ligand bias in ERK signaling vs. 18:1 LPA, critical for fibrotic pathway research. It serves as an essential negative control in neuropathic pain models, failing to initiate self-amplifying cascades unlike 18:1 LPA. Ideal for SAR studies mapping GPCR binding pockets and as a defined substrate for GPAT enzymatic assays. High purity ensures reproducible results.

Molecular Formula C19H39O7P
Molecular Weight 410.5 g/mol
CAS No. 7220-34-0
Cat. No. B8270945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-sn-glycerol 3-phosphate
CAS7220-34-0
Molecular FormulaC19H39O7P
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O
InChIInChI=1S/C19H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h18,20H,2-17H2,1H3,(H2,22,23,24)/t18-/m1/s1
InChIKeyYNDYKPRNFWPPFU-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Palmitoyl-sn-glycerol 3-phosphate (CAS 7220-34-0) for Research Procurement: Chemical Identity, Class, and Fundamental Characteristics


1-Palmitoyl-sn-glycerol 3-phosphate (CAS 7220-34-0), also known as LPA(16:0/0:0) or 1-P-GPA, is a specific molecular species of lysophosphatidic acid (LPA), a bioactive lysophospholipid mediator [1]. This compound is a 1-acyl-sn-glycerol 3-phosphate with a saturated C16:0 palmitoyl chain at the sn-1 position [2]. Endogenously, it represents a significant component of the acyl-LPA pool in mammalian tissues, accounting for approximately 18.8% of the total acyl-LPA in rat brain [3]. As a research tool, it is supplied as a sodium salt (C19H38O7P·Na) to enhance aqueous solubility for in vitro assays [4]. Its precise, well-defined structure makes it a critical standard for lipidomics, signal transduction studies, and metabolic research, distinguishing it from heterogeneous or less-defined lipid preparations.

1-Palmitoyl-sn-glycerol 3-phosphate (16:0 LPA) Procurement: Why Substitution with 18:1 or 18:0 LPA Compromises Experimental Integrity


The assumption that any LPA species (e.g., 18:1, 18:0) can functionally substitute for 1-palmitoyl-sn-glycerol 3-phosphate (16:0 LPA) is not supported by quantitative evidence. Different LPA molecular species exhibit distinct pharmacological profiles at the LPA receptor family (LPA1-6), triggering divergent signaling outcomes and biological responses [1]. For instance, while 18:1 LPA is a potent agonist, 16:0 LPA displays a unique ligand bias, preferentially activating ERK phosphorylation over calcium mobilization in human lung fibroblasts compared to 18:1 LPA [2]. Furthermore, in a neuropathic pain model, only 18:1 LPA, but not 16:0 or 18:0 LPA, was capable of initiating a self-amplifying pain signaling cascade [3]. These data demonstrate that the acyl chain length and saturation are not interchangeable; they are critical determinants of receptor activation, signaling bias, and physiological outcome. Consequently, experimental reproducibility and accurate modeling of specific biological pathways require the use of the exact LPA species, not a generic substitute.

1-Palmitoyl-sn-glycerol 3-phosphate (16:0 LPA): A Quantitative Evidence Guide for Differentiated Selection


16:0 LPA Exhibits Attenuated Calcium Mobilization Potency Compared to 18:1 LPA at LPA1 and LPA3 Receptors

In cells recombinantly expressing the LPA1 or LPA3 receptor, 16:0 LPA is significantly less potent at inducing intracellular calcium mobilization than 18:1 LPA [1]. This head-to-head comparison establishes 18:1 LPA as the most potent endogenous ligand for this specific signaling pathway at these receptor subtypes [1].

LPA Receptor Pharmacology GPCR Signaling Calcium Mobilization Assay

16:0 LPA Demonstrates Functional Ligand Bias at the LPA1 Receptor, Favoring ERK Phosphorylation Over Calcium Mobilization

Compared to the more abundant 18:1 LPA, the 16:0 LPA analogue exhibits a distinct bias in downstream signaling at the endogenously expressed LPA1 receptor in human lung fibroblasts. It promotes ERK phosphorylation to a greater extent than calcium mobilization when its signaling profile is normalized to that of 18:1 LPA [1].

Ligand Bias Functional Selectivity ERK Signaling Fibrosis

16:0 LPA Fails to Initiate the Self-Amplifying Neuropathic Pain Cascade In Vivo, Unlike 18:1 LPA

In a rat model of neuropathic pain, intrathecal injection of 18:1 LPA, but not 16:0 LPA or 18:0 LPA, was capable of initiating a self-amplifying loop of spinal LPA production and inducing neuropathic pain-like behavior [1]. This demonstrates a unique in vivo functional property of 18:1 LPA that is not shared by the saturated 16:0 species.

Neuropathic Pain In Vivo Pharmacology Spinal Cord Lipid Signaling

16:0 LPA Displays Intermediate Chain-Length Preference for Activating a Mutant S1P4 Receptor Compared to Shorter and Longer Chain LPA Species

A mutated S1P4 receptor, engineered to respond to LPA, showed a clear chain-length preference for activation. The potency order was 14:0 LPA > 16:0 LPA > 18:1 LPA in a [35S]GTPγS binding assay [1]. This indicates that the binding pocket of this receptor model favors shorter acyl chains, with the C16:0 species occupying an intermediate position in the activation hierarchy.

Receptor Engineering Ligand Binding Pocket Sphingosine-1-Phosphate (S1P) Receptors Structure-Activity Relationship (SAR)

16:0 LPA Has Defined Solubility and Stability Parameters Critical for Reproducible In Vitro Assay Preparation

1-Palmitoyl-sn-glycerol 3-phosphate (sodium salt) has a reported solubility of 2.5 mg/mL (6.09 mM) in DMSO, requiring ultrasonic treatment and warming for complete dissolution [1]. Its recommended storage is at -20°C, with stock solutions stable for 1 month at -20°C and up to 6 months at -80°C [1].

Assay Development Solubility Storage Conditions Lipid Handling

16:0 LPA Serves as a Substrate in the First Step of Glycerolipid Biosynthesis as Demonstrated by its Cryo-EM Structure with Human GPAT1

The cryo-electron microscopy (cryo-EM) structure of human glycerol-3-phosphate acyltransferase 1 (GPAT1) has been solved in complex with its cofactor (CoA) and its substrate, palmitoyl-LPA (16:0 LPA) [1]. This structure provides direct, high-resolution evidence of the specific binding and orientation of the C16:0 LPA molecule within the enzyme's active site [1].

Structural Biology Metabolism Enzyme Assay Glycerolipid Biosynthesis

Optimal Research Applications for 1-Palmitoyl-sn-glycerol 3-phosphate (16:0 LPA) Based on Verified Differential Evidence


Investigating LPA1-Mediated ERK Signaling in Fibrosis Research

Use 1-palmitoyl-sn-glycerol 3-phosphate (16:0 LPA) to specifically probe LPA1 receptor-mediated ERK phosphorylation pathways in human lung fibroblasts or other fibrotic models. As established in Section 3, 16:0 LPA exhibits a unique ligand bias, favoring ERK activation over calcium mobilization compared to 18:1 LPA [1]. This property makes it a more selective tool for delineating the signaling cascades driving fibroblast activation and matrix deposition, a key process in fibrotic diseases, potentially offering a more disease-relevant agonist than the pan-active 18:1 LPA.

Serving as a Critical Negative Control in Neuropathic Pain and In Vivo LPA Studies

Employ 1-palmitoyl-sn-glycerol 3-phosphate (16:0 LPA) as an essential negative control in in vivo models of neuropathic pain. The evidence from Section 3 clearly demonstrates that, unlike 18:1 LPA, intrathecal injection of 16:0 LPA fails to initiate the self-amplifying spinal LPA production cascade or induce pain-like behavior [1]. Its inclusion is therefore mandatory to prove that any observed effects are specifically mediated by 18:1 LPA and not a general consequence of introducing an LPA molecule into the central nervous system.

Probing Acyl Chain Length Dependency in Lipid GPCR Binding Pockets for Drug Discovery

Use 1-palmitoyl-sn-glycerol 3-phosphate (16:0 LPA) as a key component of a chain-length series (e.g., 14:0, 16:0, 18:1 LPA) in structure-activity relationship (SAR) studies. As shown in Section 3, 16:0 LPA occupies an intermediate position in activating a mutant S1P4 receptor, with a potency between that of shorter (14:0) and longer (18:1) chain species [1]. This allows researchers to map the hydrophobic and steric constraints of lipid-binding pockets in GPCRs, providing critical data for the rational design of novel, subtype-selective agonists and antagonists targeting the LPA and S1P signaling axis.

Standardizing In Vitro Enzymology and Structural Studies of Glycerolipid Metabolism

Leverage 1-palmitoyl-sn-glycerol 3-phosphate (16:0 LPA) as a well-defined substrate for enzymatic assays involving glycerol-3-phosphate acyltransferases (GPATs) and related metabolic enzymes. The compound's defined solubility and stability parameters [1] ensure assay reproducibility, while its validated binding conformation in the active site of human GPAT1 [2] confirms its biological relevance. This makes it an ideal standard for kinetic studies, inhibitor screening, and structural biology efforts aimed at understanding and modulating the first step of glycerolipid biosynthesis.

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